

# Application Notes and Protocols for (R)-MLT-985

## In Vivo Xenograft Models

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### Compound of Interest

Compound Name: (R)-MLT-985

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## Abstract

**(R)-MLT-985** is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a critical downstream effector in the B-cell receptor (BCR) and NF-κB signaling pathways, which are constitutively active in certain B-cell malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3][4] **(R)-MLT-985** has demonstrated significant anti-tumor activity in preclinical xenograft models by inhibiting the aberrant CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This document provides a detailed protocol for establishing and evaluating the efficacy of **(R)-MLT-985** in a subcutaneous xenograft model using the OCI-Ly3 human ABC-DLBCL cell line.

## Introduction to MALT1 Inhibition in ABC-DLBCL

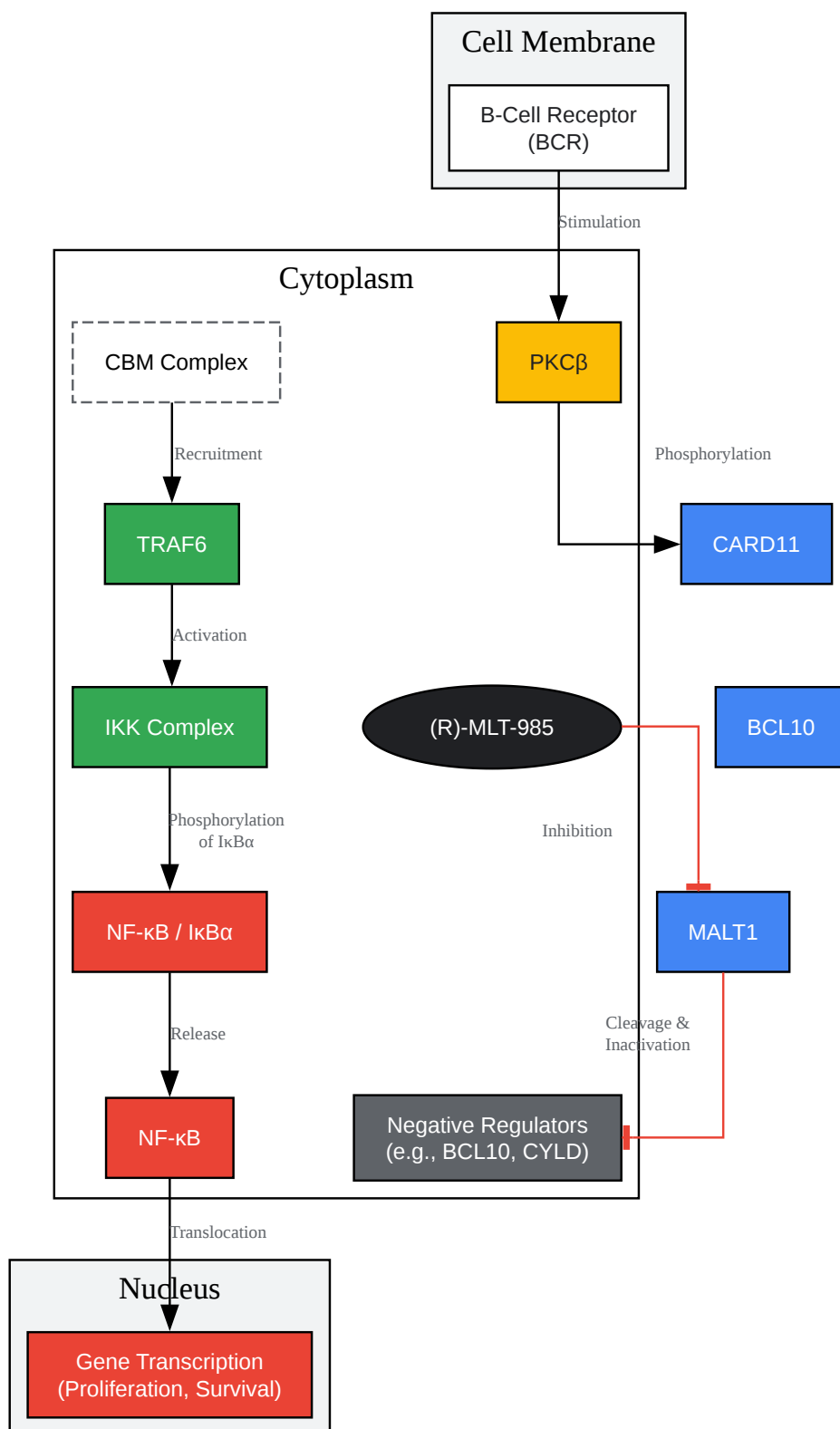
ABC-DLBCL is an aggressive form of non-Hodgkin lymphoma characterized by chronic B-cell receptor signaling and constitutive activation of the NF-κB pathway, which drives tumor cell proliferation and survival.[3][4] The CBM complex, consisting of CARD11, BCL10, and MALT1, is a key node in this pathway.[5] In many ABC-DLBCL cases, gain-of-function mutations in pathway components, such as CARD11, render the cells dependent on MALT1 protease activity.[6] MALT1 cleaves and inactivates negative regulators of NF-κB, such as BCL10, CYLD, and RELB, thereby sustaining pro-survival signaling.[4][7] **(R)-MLT-985** allosterically

inhibits this protease function, leading to the suppression of NF- $\kappa$ B signaling, cell cycle arrest, and potent tumor growth inhibition in MALT1-dependent lymphoma models.[\[1\]](#)[\[7\]](#)

## Signaling Pathway

The diagram below illustrates the central role of the CARD11/BCL10/MALT1 (CBM) complex in the NF- $\kappa$ B signaling pathway in ABC-DLBCL and the mechanism of action for **(R)-MLT-985**.

Upon B-cell receptor (BCR) stimulation, Protein Kinase C beta (PKC $\beta$ ) phosphorylates CARD11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which ultimately activates the IKK complex to phosphorylate I $\kappa$ B $\alpha$ , freeing NF- $\kappa$ B to translocate to the nucleus and promote the expression of survival genes. The protease activity of MALT1 further amplifies this signal by cleaving negative regulators. **(R)-MLT-985** inhibits this protease activity.



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Caption: MALT1 signaling pathway in ABC-DLBCL.

## Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies evaluating MALT1 inhibitors in the OCI-Ly3 model.

Table 1: Anti-Tumor Efficacy of MALT1 Inhibitor in OCI-Ly3 Xenograft Model

Treatment Group	Day 0 (Mean Tumor Volume $\pm$ SEM, mm <sup>3</sup> )	Day 14 (Mean Tumor Volume $\pm$ SEM, mm <sup>3</sup> )	Percent Tumor Growth Inhibition (%TGI)
Vehicle Control	155 $\pm$ 21	1250 $\pm$ 180	N/A
MALT1 Inhibitor (30 mg/kg, BID)	152 $\pm$ 19	255 $\pm$ 35	92% <sup>[7]</sup>

%TGI is calculated at the end of the treatment period (Day 14) relative to the vehicle control group. Data is representative based on published results for a similar MALT1 inhibitor (ABBV-MALT1).<sup>[7]</sup>

Table 2: Pharmacodynamic Biomarker Modulation

Biomarker	Tissue	Vehicle Control	MALT1 Inhibitor (30 mg/kg, single dose)	Fold Change
Uncleaved BCL10	Tumor	Normalized to 1.0	2.5	$\uparrow$ 2.5x <sup>[7]</sup>
Human IL-10	Serum	High	Significantly Decreased	$\downarrow$ <sup>[7]</sup>

Pharmacodynamic effects were measured 12 hours post-dose.<sup>[7]</sup>

## Experimental Protocols

### OCI-Ly3 Cell Culture

- Cell Line: OCI-Ly3 (human ABC-DLBCL with CARD11 mutation).
- Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10<sup>6</sup> and 2.0 x 10<sup>6</sup> cells/mL. Ensure cell viability is >95% by Trypan Blue exclusion before implantation.

## Subcutaneous Xenograft Model Establishment

- Animal Model: Female severe combined immunodeficient (SCID) or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
- Cell Preparation:
  - Harvest OCI-Ly3 cells during their exponential growth phase.
  - Centrifuge cells and resuspend the pellet in sterile, serum-free RPMI-1640 or PBS.
  - Perform a cell count and viability check.
  - On ice, mix the cell suspension with Matrigel® Basement Membrane Matrix (High Concentration) at a 1:1 (v/v) ratio.[\[8\]](#)
  - The final injection suspension should contain 10 x 10<sup>6</sup> viable OCI-Ly3 cells in a total volume of 100-200 µL per mouse.[\[9\]](#)
- Implantation Procedure:
  - Anesthetize the mouse using isoflurane.
  - Subcutaneously inject the 100-200 µL cell/Matrigel suspension into the right flank of each mouse using a 27-gauge needle.
  - Monitor the animals for recovery and general health.

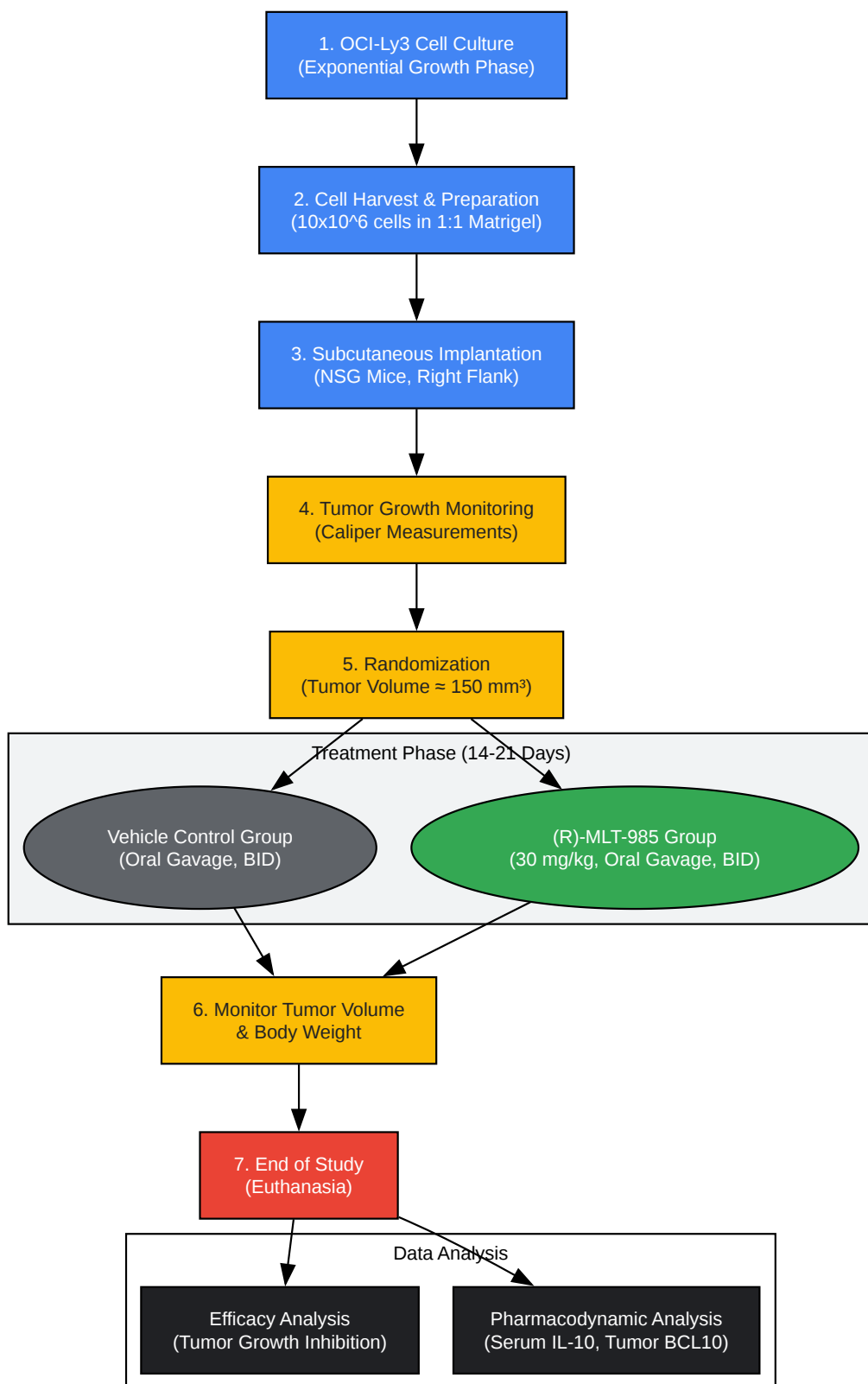
## (R)-MLT-985 Dosing and Efficacy Evaluation

- Tumor Growth Monitoring:
  - Begin caliper measurements 3-4 days post-implantation.
  - Measure tumor length (L) and width (W) 2-3 times per week.
  - Calculate tumor volume using the formula:  $\text{Volume} = (W^2 \times L) / 2$ .[\[10\]](#)
- Study Initiation and Dosing:
  - When tumors reach a mean volume of approximately 100-200 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
  - Vehicle Preparation: For hydrophobic compounds like **(R)-MLT-985**, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[11\]](#) Prepare fresh daily.
  - **(R)-MLT-985** Formulation: Calculate the required amount of **(R)-MLT-985** for a 30 mg/kg dose. First, dissolve the compound in DMSO, then add PEG300 and Tween-80, vortexing to mix. Finally, add saline and vortex thoroughly to create a uniform suspension.
  - Administration: Administer the formulated **(R)-MLT-985** or vehicle control via oral gavage (p.o.) at a volume of 10 mL/kg, twice daily (BID), for 14-21 consecutive days.[\[7\]](#)
- Endpoints and Analysis:
  - Tumor Volume: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
  - Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).
  - Pharmacodynamics (Optional Satellite Group):
    - At desired time points (e.g., 12 hours after the first or last dose), euthanize a subset of mice.[\[7\]](#)

- Collect blood via cardiac puncture for serum separation and analysis of human IL-10 levels by ELISA.
- Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent Western blot analysis of MALT1 substrates (e.g., uncleaved BCL10).

## Experimental Workflow Diagram

The following diagram outlines the complete workflow for the in vivo xenograft study.



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Caption: In vivo xenograft experimental workflow.



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